molecular formula C9H6F3N3O2S B570539 1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea CAS No. 1456696-94-8

1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea

Cat. No.: B570539
CAS No.: 1456696-94-8
M. Wt: 277.221
InChI Key: OYIGUOBSFOCBGL-UHFFFAOYSA-N
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Description

1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea is a chemical compound with the molecular formula C9H6F3N3O2S and a molecular weight of 277.23 g/mol It is a derivative of riluzole, which is known for its use in the treatment of amyotrophic lateral sclerosis (ALS)

Biochemical Analysis

Biochemical Properties

Riluzolamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to directly inhibit the kainate and NMDA receptors . The nature of these interactions is largely dependent on the chemical structure of Riluzolamide .

Cellular Effects

Riluzolamide has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Riluzolamide is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Riluzolamide change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Riluzolamide vary with different dosages in animal models

Metabolic Pathways

Riluzolamide is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

Riluzolamide is transported and distributed within cells and tissues in a manner that is yet to be fully understood .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of riluzolamide involves the formation of the imidazole ring, which is a key structural motif in the compound. One common method for synthesizing imidazoles involves the cyclization of amido-nitriles under mild reaction conditions . This process can be catalyzed by nickel, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .

Industrial Production Methods

Industrial production of riluzolamide may involve similar synthetic routes but on a larger scale. The use of room temperature ionic liquids as solvents can improve the efficiency of the synthesis, offering excellent yields and simple work-up procedures . This method also allows for the recovery and recycling of the ionic liquid, making it a more sustainable option for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the imidazole ring.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its neuroprotective properties, similar to riluzole.

    Medicine: 1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea is being investigated for its potential therapeutic effects in neurodegenerative diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.

Comparison with Similar Compounds

1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea can be compared with other similar compounds, such as riluzole and other imidazole derivatives:

    Riluzole: Both compounds share a similar structure and mechanism of action, but riluzolamide may have different pharmacokinetic properties.

    Other Imidazole Derivatives: Compounds like benzimidazole and thiazole derivatives also share structural similarities but may have different biological activities and applications.

Similar Compounds

  • Riluzole
  • Benzimidazole
  • Thiazole Derivatives

This compound’s unique combination of chemical properties and potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O2S/c10-9(11,12)17-4-1-2-5-6(3-4)18-8(14-5)15-7(13)16/h1-3H,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIGUOBSFOCBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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